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molecular formula C13H13N B8323490 7-Cyano-3,3-dimethyl-3,4-dihydronapthalene

7-Cyano-3,3-dimethyl-3,4-dihydronapthalene

Cat. No. B8323490
M. Wt: 183.25 g/mol
InChI Key: VVVDWYDELASJQS-UHFFFAOYSA-N
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Patent
US04800212

Procedure details

A solution of 7-bromo-3,3-dimethyl-3,4-dihydronaphthalene (6.2 g) and copper (1) cyanide (3.5 g) in N-methylpyrrolidone (60 ml) was heated under reflux for 2 hours. After cooling, the mixture was poured into 10% aqueous ethylenediamine (200 ml) and extracted into ethyl acetate. The combined extracts were washed with water, and dried over magnesium sulphate. Solvent and drying agent were removed and the residue chromatographed on silica gel using ether-pentane (1:10) as eluant gave the dihydronaphthalene as a white crystalline solid (4.6 g), having mp 50°-52° C.;
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
copper (1) cyanide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][C:7]([CH3:13])([CH3:12])[CH:8]=[CH:9]2)=[CH:4][CH:3]=1.[Cu][C:15]#[N:16].C(N)CN>CN1CCCC1=O>[C:15]([C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][C:7]([CH3:13])([CH3:12])[CH:8]=[CH:9]2)=[CH:4][CH:3]=1)#[N:16]

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1=CC=C2CC(C=CC2=C1)(C)C
Name
copper (1) cyanide
Quantity
3.5 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
60 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Solvent and drying agent
CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C2CC(C=CC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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